molecular formula C9H14Cl2N2O2 B6180923 2-amino-3-(6-methylpyridin-2-yl)propanoic acid dihydrochloride CAS No. 98062-75-0

2-amino-3-(6-methylpyridin-2-yl)propanoic acid dihydrochloride

Cat. No.: B6180923
CAS No.: 98062-75-0
M. Wt: 253.1
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Description

2-Amino-3-(6-methylpyridin-2-yl)propanoic acid dihydrochloride is a chemical compound with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, which make it a valuable tool in various research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Condensation Reaction: Starting with 6-methylpyridine-2-carboxylic acid and an appropriate amine, followed by a condensation reaction to form the desired compound.

  • Reduction Reaction: Reduction of a precursor compound containing a nitro group to introduce the amino functionality.

  • Amide Formation: Formation of an amide intermediate followed by hydrolysis to yield the final product.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving high-purity reagents and controlled reaction conditions to ensure consistency and yield. The production process may involve the use of catalysts and specific reaction vessels designed to handle the chemical reactivity of the intermediates and final product.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-(6-methylpyridin-2-yl)propanoic acid dihydrochloride can undergo various types of chemical reactions, including:

  • Oxidation: Oxidation reactions can be used to introduce oxygen-containing functional groups into the compound.

  • Reduction: Reduction reactions can be employed to reduce specific functional groups, such as nitro groups, to amino groups.

  • Substitution: Substitution reactions can be used to replace one functional group with another, often involving the use of nucleophiles or electrophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include hydrogen gas (H2) and metal catalysts such as palladium on carbon (Pd/C).

  • Substitution: Nucleophiles such as ammonia (NH3) and electrophiles like alkyl halides are often used in substitution reactions.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, as well as substituted derivatives with different functional groups.

Scientific Research Applications

2-Amino-3-(6-methylpyridin-2-yl)propanoic acid dihydrochloride has a wide range of applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and protein interactions.

  • Medicine: It has potential therapeutic applications, including the development of new drugs and treatments for various diseases.

  • Industry: The compound is employed in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Amino-3-(6-methylpyridin-2-yl)propanoic acid dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-Amino-3-(5-methylpyridin-2-yl)propanoic acid dihydrochloride

  • 2-Amino-3-(4-methylpyridin-2-yl)propanoic acid dihydrochloride

  • 2-Amino-3-(3-methylpyridin-2-yl)propanoic acid dihydrochloride

Uniqueness: 2-Amino-3-(6-methylpyridin-2-yl)propanoic acid dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and biological activity. This distinct structure allows it to interact with molecular targets in ways that are different from its similar counterparts.

Properties

CAS No.

98062-75-0

Molecular Formula

C9H14Cl2N2O2

Molecular Weight

253.1

Purity

95

Origin of Product

United States

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